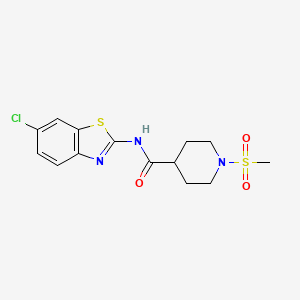![molecular formula C16H15ClN2O3 B6417832 N-[4-(carbamoylmethyl)phenyl]-2-(4-chlorophenoxy)acetamide CAS No. 1060310-80-6](/img/structure/B6417832.png)
N-[4-(carbamoylmethyl)phenyl]-2-(4-chlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of “N- (4- (4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives involves the confirmation of their molecular structures by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of a compound is typically confirmed by spectroanalytical data such as NMR, IR, and elemental analysis. For example, the molecular structures of “N- (4- (4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives were confirmed by these methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds can be complex. For instance, the synthesis of “N- (4- (4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives involves several steps .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For instance, the properties of “N- (4- (4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide” were determined by its physicochemical properties .Mécanisme D'action
The mechanism of action of a compound depends on its structure and the target it interacts with. For example, “N- (4- (4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives have shown promising antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-12-3-7-14(8-4-12)22-10-16(21)19-13-5-1-11(2-6-13)9-15(18)20/h1-8H,9-10H2,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRROMLOLKWMMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6417751.png)
![4-ethoxy-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6417752.png)
![2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6417757.png)
![1-methanesulfonyl-N-[(thiophen-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B6417766.png)
![N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6417769.png)
![2-(thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6417772.png)

![N-cyclohexyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6417782.png)
![2-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide](/img/structure/B6417788.png)
![2-(4-methoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide](/img/structure/B6417792.png)
![2-chloro-4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide](/img/structure/B6417799.png)
![N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B6417804.png)
![3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide](/img/structure/B6417812.png)
![N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6417837.png)